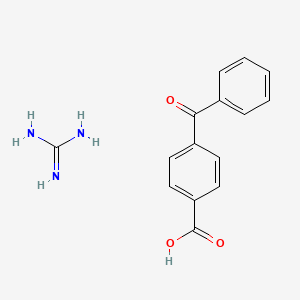

4-Benzoylbenzoic acid;guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzoylbenzoic acid is a benzophenone derivative with the molecular formula C14H10O3. Guanidine, on the other hand, is a versatile functional group in chemistry, known for its high basicity and ability to form hydrogen bonds . The combination of these two compounds, 4-Benzoylbenzoic acid and guanidine, results in a compound with unique properties and applications in various fields.

Synthetic Routes and Reaction Conditions:

4-Benzoylbenzoic Acid: This compound can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by oxidation of the resulting benzophenone.

Guanidine: Guanidine can be synthesized through the reaction of an amine with an activated guanidine precursor, such as thiourea derivatives or S-methylisothiourea.

Industrial Production Methods:

- Industrial production of 4-Benzoylbenzoic acid typically involves large-scale Friedel-Crafts acylation and subsequent purification processes .

- Guanidine is produced industrially through the reaction of dicyandiamide with ammonium salts under high pressure and temperature .

Types of Reactions:

4-Benzoylbenzoic Acid: This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

4-Benzoylbenzoic Acid: Common reagents include hydrogen gas for hydrogenation and oxidizing agents for oxidation reactions.

Guanidine: Common reagents include thiourea derivatives, S-methylisothiourea, and transition metal catalysts.

Major Products Formed:

4-Benzoylbenzoic Acid: Hydrogenation yields 4-benzylbenzoic acid.

Chemistry:

- 4-Benzoylbenzoic acid is used as a photosensitizer in photochemical reactions .

- Guanidine derivatives are used as catalysts in organic synthesis .

Biology and Medicine:

- Guanidine derivatives have shown potential as antimicrobial agents against multidrug-resistant pathogens .

- Guanidine-containing compounds are used as kinase inhibitors and DNA minor groove binders .

Industry:

- 4-Benzoylbenzoic acid is used in the production of luminescent materials .

- Guanidine derivatives are used in the synthesis of pharmaceuticals and agrochemicals .

4-Benzoylbenzoic Acid:

Guanidine:

- Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes .

- Guanidine derivatives can disrupt bacterial cell membranes, leading to the accumulation of intracellular ATP and increased bacterial outer membrane permeability .

Vergleich Mit ähnlichen Verbindungen

4-Aminobenzophenone: Similar structure but with an amino group instead of a carboxylic acid.

2-Benzoylbenzoic Acid: Similar structure but with the benzoyl group in a different position.

Uniqueness:

Eigenschaften

IUPAC Name |

4-benzoylbenzoic acid;guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3.CH5N3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17;2-1(3)4/h1-9H,(H,16,17);(H5,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNYYBPUKSIKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O.C(=N)(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)

![N-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)

![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)

![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)

![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)

![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)

![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)

![3-CHLORO-4-FLUORO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5113028.png)

![{2-HYDROXY-3-[N-(3-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B5113046.png)

![4-{[N-(3,4-Dimethylphenyl)methanesulfonamido]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)

![3-[4-(4-Phenylmethoxyphenoxy)butyl]quinazolin-4-one](/img/structure/B5113062.png)

![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)